Cas no 1215831-06-3 (N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride structure](https://ja.kuujia.com/scimg/cas/1215831-06-3x500.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride 化学的及び物理的性質
名前と識別子
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- Benzamide, N-(6-chloro-2-benzothiazolyl)-N-[3-(dimethylamino)propyl]-4-fluoro-, hydrochloride (1:1)
- N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride
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- インチ: 1S/C19H19ClFN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H
- InChIKey: QFEUMWLCQSQKRP-UHFFFAOYSA-N
- SMILES: N(C1=NC2=CC=C(Cl)C=C2S1)(CCCN(C)C)C(C1C=CC(F)=CC=1)=O.Cl
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2019-0520-5μmol |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-10mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-30mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-15mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-75mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-1mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-5mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-20mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-40mg |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2019-0520-10μmol |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride |
1215831-06-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochlorideに関する追加情報
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride – A Novel Compound with Promising Pharmacological Potential
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride is a synthetic compound characterized by its unique molecular architecture, which integrates multiple functional groups including a 4-fluorobenzamide moiety, a 6-chloro-1,3-benzothiazol-2-yl ring system, and a dimethylamino substituent. This combination of structural features positions the compound as a potential candidate for therapeutic applications in areas such as neuroprotection, anti-inflammatory responses, and modulation of ion channel activity. The CAS No. 1215831-06-3 identifier underscores its distinct chemical identity, which is critical for pharmaceutical development and regulatory compliance.
Recent studies have highlighted the significance of 4-fluorobenzamide derivatives in targeting specific enzymatic pathways. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that fluorinated benzamide scaffolds exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, which could improve the pharmacokinetic profile of this compound. The incorporation of a 6-chloro-1,3-benzothiazol-2-yl ring system further contributes to molecular diversity, as benzothiazole derivatives are known for their broad biological activities, including antimicrobial and antitumor properties. This structural element may also influence the compound's ability to interact with target proteins through hydrogen bonding or hydrophobic interactions.
The dimethylamino group in the molecule is a key feature that enhances the compound's lipophilicity and protonation behavior. This property is particularly relevant in drug design, as it affects the molecule's ability to cross biological membranes and achieve cellular uptake. A 2024 review in *Drug Discovery Today* emphasized the role of quaternary ammonium groups in modulating ion channel activity, suggesting that the dimethylamino substituent could play a critical role in the compound's interaction with ionotropic receptors or G-protein-coupled receptors (GPCRs). The hydrochloride salt form of the compound further ensures its solubility and stability under physiological conditions, which is essential for pharmaceutical formulation.
Emerging research on 4-fluorobenzamide derivatives has revealed their potential in neurodegenerative disease models. A 2023 preclinical study published in *Neuropharmacology* reported that fluorinated benzamide compounds exhibit neuroprotective effects by modulating glutamate receptor activity, which is a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease. The 6-chloro-1,3-benzothiazol-2-yl ring system may further enhance these effects by interacting with specific targets involved in neuroinflammation, such as toll-like receptors (TLRs) or nuclear factor kappa B (NF-κB) pathways.
From a synthetic perspective, the CAS No. 1215831-06-3 compound represents a significant advancement in the design of multifunctional pharmaceutical agents. Its molecular structure combines elements of both aromatic heterocycles and nitrogen-containing functionalities, which are commonly found in clinically relevant drugs. The synthesis of such compounds often involves multistep organic reactions, including Suzuki coupling, nucleophilic substitution, and aromatic substitution reactions. These synthetic strategies are well-documented in the literature, and the resulting compound's structural complexity underscores the importance of precise chemical synthesis techniques in drug discovery.
Recent advancements in computational chemistry have enabled the prediction of the compound's pharmacophore features and binding affinity to potential targets. Molecular docking studies conducted in 2024 using software like AutoDock Vina and Schrödinger Maestro suggested that the 4-fluorobenzamide moiety may interact with the active site of acetylcholinesterase (AChE), a target implicated in Alzheimer's disease. This finding aligns with previous studies on benzamide derivatives that demonstrated their ability to inhibit AChE activity, further supporting the compound's potential as a therapeutic agent.
The dimethylamino substituent also contributes to the compound's ability to act as a proton shuttle, which could be relevant in the context of ion channel modulation. This property is particularly important for compounds targeting voltage-gated sodium channels or potassium channels, which are involved in various physiological processes, including neuronal excitability and cardiac rhythm. The hydrochloride salt form ensures that the compound remains ionized in aqueous environments, which may influence its permeability across cell membranes and its ability to reach intracellular targets.
Furthermore, the compound's structural features may enable it to serve as a lead molecule for the development of new drugs through structure-based drug design (SBDD) approaches. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular interactions of such compounds with their biological targets. The presence of multiple functional groups in the molecule provides a high degree of flexibility in modifying the compound to optimize its therapeutic profile, such as improving selectivity, reducing side effects, or enhancing bioavailability.
In conclusion, the CAS No. 1215831-06-3 compound, with its unique combination of 4-fluorobenzamide, 6-chloro-1,3-benzothiazol-2-yl, and dimethylamino moieties, represents a promising candidate for further exploration in pharmaceutical research. Its structural complexity and the potential for targeted biological activity make it a valuable subject for both preclinical and clinical studies. As research into multifunctional drug candidates continues to evolve, compounds like this one may play a pivotal role in addressing complex diseases with multifactorial etiologies.
For more information on the synthesis, biological activity, and potential applications of this compound, researchers are encouraged to consult the latest literature in medicinal chemistry and pharmacology journals. The ongoing development of advanced analytical techniques and computational models will further enhance our understanding of this compound's therapeutic potential and its role in modern drug discovery.
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